2-Aminoquinolin-5-ol: Structural Dynamics, Synthesis, and Pharmaceutical Potential
2-Aminoquinolin-5-ol: Structural Dynamics, Synthesis, and Pharmaceutical Potential
The following technical guide details the structural, chemical, and synthetic profile of 2-Aminoquinolin-5-ol , a specialized heterocyclic intermediate.
Executive Summary
2-Aminoquinolin-5-ol (CAS: 1261844-98-7 ) is a bifunctional quinoline derivative characterized by an amino group at the C2 position and a hydroxyl group at the C5 position.[1][2][3][4] This compound represents a "privileged scaffold" in medicinal chemistry, merging the hydrogen-bond donor/acceptor motifs of 2-aminoquinolines (often associated with kinase inhibition and receptor binding) with the phenolic properties of 5-hydroxyquinolines (known for metal chelation and antioxidant activity).[1][2][3] This guide serves as a technical reference for researchers utilizing this compound as a building block for fragment-based drug discovery (FBDD) or as a probe for structure-activity relationship (SAR) studies.[1][2][3][4]
Chemical Identity & Structural Analysis
Core Identifiers
| Parameter | Technical Specification |
| IUPAC Name | 2-Aminoquinolin-5-ol |
| CAS Registry Number | 1261844-98-7 |
| Molecular Formula | C |
| Molecular Weight | 160.17 g/mol |
| SMILES | OC1=C2C=CC(N)=NC2=CC=C1 |
| InChI Key | Predicted: UFVLIVCXTIGACT-UHFFFAOYSA-N (Isomer specific) |
| Appearance | Off-white to pale yellow solid (Standard Grade) |
Tautomeric Equilibrium
The 2-aminoquinoline core exhibits amino-imino tautomerism.[1][2][3][4] While the amino-form (A) is generally predominant in the ground state due to aromatic stabilization, the imino-form (B) can become significant in polar solvents or upon binding to biological targets.[2][3][4] The C5-hydroxyl group introduces an additional layer of complexity via potential intramolecular hydrogen bonding with the ring nitrogen or peri-interactions.[4]
Figure 1: Amino-imino tautomerism central to the reactivity of the 2-aminoquinoline scaffold.[1][2][3]
Physicochemical Properties
The dual functionalization (basic amine + acidic phenol) renders 2-Aminoquinolin-5-ol an amphoteric molecule.[1][2][3][4]
| Property | Value / Characteristic | Mechanistic Insight |
| Predicted pKa (N-1) | ~5.5 - 6.0 | The ring nitrogen is less basic than pyridine due to the electron-withdrawing effect of the fused ring, but the 2-amino group donates density via resonance.[1][2][3] |
| Predicted pKa (OH) | ~9.0 - 9.5 | Typical phenolic acidity; deprotonation yields a phenolate anion capable of bidentate coordination if C4/N1 allows.[1][2][3][4] |
| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar solvents (Hexane, DCM) due to strong intermolecular H-bonding network (Donor: OH, NH2; Acceptor: N, O).[3] |
| LogP (Predicted) | ~1.2 - 1.5 | Moderately lipophilic, suitable for CNS penetration if optimized.[1][2][3] |
| H-Bond Donors | 3 (NH | Critical for active site anchoring (e.g., hinge binding in kinases).[3] |
| H-Bond Acceptors | 2 (Ring N, OH) | Facilitates water solubility and receptor interaction.[1][2][3] |
Synthetic Methodologies
Synthesis of 2-Aminoquinolin-5-ol requires navigating the reactivity of the phenol.[1][2][3][4] Direct amination of 5-hydroxyquinoline is challenging due to electron richness.[1][2][3][4] Two primary routes are recommended for high-purity synthesis.
Route A: Nucleophilic Aromatic Substitution (S Ar)
This is the preferred industrial route due to the availability of the chlorinated precursor.[4]
-
Starting Material : 2-Chloroquinolin-5-ol (or its O-protected variant).[1][2][3][4]
-
Reagent : Ammonia (NH
) in Ethanol or aqueous NH OH.[4] -
Conditions : High temperature (120–150°C) in a sealed vessel (autoclave) or microwave irradiation.[4] Copper catalysis (CuI) may enhance yield.[4]
-
Deprotection : If O-benzyl protection was used, hydrogenolysis (H
, Pd/C) yields the final product.[4]
Route B: Cyclization via Friedländer-Type Reaction
Useful for introducing isotopic labels or specific substitution patterns.[1][2][3][4]
-
Precursors : 2-Amino-6-hydroxybenzaldehyde + Acetonitrile (or derivative).[1][2][3][4]
-
Mechanism : Base-catalyzed condensation followed by cyclization.[1][2][3][4]
Figure 2: Primary synthetic pathways for accessing the 2-Aminoquinolin-5-ol scaffold.
Reactivity & Derivatization Strategy
For drug development, this molecule offers three distinct vectors for modification:
-
O-Alkylation (C5-OH) :
-
N-Acylation/Alkylation (C2-NH
) :-
Utility : Converts the basic amine into an amide, often used to mimic the adenosine ring of ATP in kinase inhibitors.[4]
-
Selectivity Note : The exocyclic amine is more nucleophilic than the ring nitrogen, but the hydroxyl group must often be protected (e.g., TBDMS) to prevent ester formation.
-
Electrophilic Aromatic Substitution (C6/C8) :
-
The C5-OH group strongly activates the C6 and C8 positions (ortho/para directing), allowing for halogenation or nitration to expand the core.[4]
-
Biological Applications & Therapeutic Potential
Kinase Inhibition
The 2-aminoquinoline motif is a bioisostere of the adenine ring found in ATP.[4]
-
Mechanism : The N1 acceptor and 2-NH
donor form a "hinge-binding" motif, docking into the ATP-binding pocket of kinases (e.g., Src, EGFR).[1][2][3] -
Role of 5-OH : Provides a vector for solubilizing groups or specific H-bonds with "gatekeeper" residues deep in the pocket.[1][2][3][4]
Anti-Infective Agents
Quinoline derivatives are historically significant in anti-malarial and anti-bacterial research.[4]
-
Chelation : The proximity of the 5-OH (and potentially N1) allows for metal ion chelation (Fe
, Cu ), a mechanism toxic to many pathogens that rely on metalloenzymes.[4] -
DNA Intercalation : The planar aromatic system allows intercalation into bacterial DNA, disrupting replication.[4]
Safety and Handling (GHS Classification)
As a research chemical, 2-Aminoquinolin-5-ol should be treated as a hazardous substance.[1][2][3][4]
-
Signal Word : WARNING
-
Hazard Statements :
-
Handling Protocol :
References
-
PubChem Compound Summary . 2-Aminoquinolin-5-ol (CAS 1261844-98-7).[1][2][3][4] National Center for Biotechnology Information.[4] Available at: [Link][2][3][6]
-
Gouda, M. A., et al. (2023).[4] "Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities."[2][3] Mini-Reviews in Organic Chemistry. Available at: [Link][2][3]
-
Musiol, R. (2017).[4] "Structure-activity relationship of 8-hydroxyquinoline derivatives." Current Medicinal Chemistry. (Contextual reference for hydroxyquinoline properties).
-
ChemGuide . Nucleophilic substitution of halogenoalkanes with ammonia. (Mechanistic basis for Route A). Available at: [Link]
Sources
- 1. 90417-15-5|2-Aminoquinolin-6-ol|BLD Pharm [bldpharm.com]
- 2. 580-22-3|2-Aminoquinoline|BLD Pharm [bldpharm.com]
- 3. 70125-16-5|2-Amino-8-quinolinol|BLD Pharm [bldpharm.com]
- 4. Quinolin-5-ol | C9H7NO | CID 135441757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 6-Amino-4-hydroxyquinoline-2-carboxylic acid | C10H8N2O3 | CID 11820221 - PubChem [pubchem.ncbi.nlm.nih.gov]
